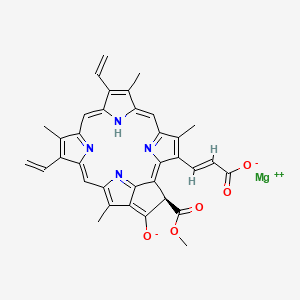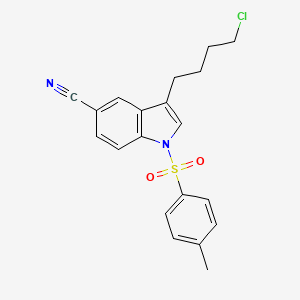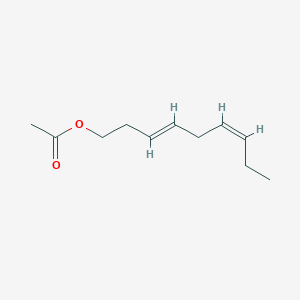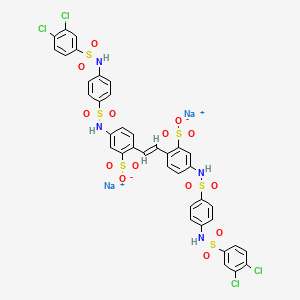
Acide iodoacétique-1-13C
Vue d'ensemble
Description
Iodoacetic acid-1-13C is an isotopically labeled derivative of iodoacetic acid (IAA) that contains 13C at the carboxylic carbon. It is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom . It has a role as an alkylating agent .
Synthesis Analysis
Iodoacetic acid-1-13C is used as an alkylating reagent to modify thiol groups in proteins by S-carboxyamidomethylation . It has been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .Molecular Structure Analysis
The molecular formula of Iodoacetic acid-1-13C is C2H3IO2 . The molecular weight is 186.94 g/mol . The linear formula is ICH213CO2H . The InChI string is 1S/C2H3IO2/c3-1-2(4)5/h1H2, (H,4,5)/i2+1 .Chemical Reactions Analysis
Iodoacetic acid-1-13C is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It functions by capping exposed and reactive sulfhydryl groups to prevent the reformation of disulfide bonds .Physical And Chemical Properties Analysis
Iodoacetic acid-1-13C is a solid substance . It has a melting point of 77-79 °C (lit.) . It should be stored at −20°C .Applications De Recherche Scientifique
Modification des groupes sulfhydryles en synthèse organique
L'acide iodoacétique-1-13C est utilisé comme réactif pour la modification des groupes sulfhydryles en synthèse organique . Cette application est particulièrement importante dans le domaine de la chimie où la modification des groupes sulfhydryles peut conduire à la création de nouveaux composés ayant des propriétés uniques.
Séquençage des protéines
L'this compound réagit avec la fraction cystéine des protéines pour empêcher la reformation des ponts disulfures pendant le séquençage des protéines . Ceci est crucial dans le domaine de la biochimie et de la biologie moléculaire, où la compréhension de la séquence des acides aminés dans une protéine peut fournir des informations sur sa structure et sa fonction.
Réactions d'acylation
L'this compound est également utilisé comme réactif général dans les réactions d'acylation . L'acylation est un processus qui introduit un groupe acyle dans une molécule. C'est une réaction fondamentale en synthèse organique, utilisée dans la production d'une large gamme de produits chimiques.
Synthèse des glycopeptides
Dans le domaine de la biochimie, l'this compound est utilisé dans la synthèse des glycopeptides . Les glycopeptides sont des molécules qui consistent en un peptide lié à un glucide, qui sont importants dans divers processus biologiques.
Précurseur de radical énolique et de cétène
L'this compound sert de précurseur de radical énolique et de cétène . Ce sont des intermédiaires importants dans diverses réactions chimiques et sont utilisés dans la synthèse d'une large gamme de composés organiques.
Analyse d'échantillons biologiques
Une méthode fiable et validée pour détecter l'this compound dans des spécimens biologiques (plasma, urine, fèces, foie, rein et tissus) a été développée . Cette méthode, basée sur une préparation d'échantillon QuEChERS modifiée combinée à la chromatographie en phase gazeuse-spectrométrie de masse en tandem à triple quadripôle (GC-MS/MS), a été utilisée avec succès pour détecter les niveaux d'this compound dans des échantillons biologiques de rats soumis à une administration par gavage .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286367-80-4 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)




![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)



